molecular formula C4H3BCl2N2O2 B11906557 (4,6-Dichloropyrimidin-2-yl)boronic acid

(4,6-Dichloropyrimidin-2-yl)boronic acid

Cat. No.: B11906557
M. Wt: 192.80 g/mol
InChI Key: PGSHREDODNPXTC-UHFFFAOYSA-N
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Description

(4,6-Dichloropyrimidin-2-yl)boronic acid (CAS 1097652-85-1) is a pyrimidine-based boronic acid derivative of significant value in synthetic and medicinal chemistry. As an organoboron compound, its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for constructing carbon-carbon bonds . This makes it an essential building block for the synthesis of more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) and kinase inhibitors . The compound features a pyrimidine heterocycle, a structure widely prevalent in organic macromolecular nucleic acids and many commercial drugs . The presence of two chlorine atoms on the pyrimidine ring offers distinct sites for further functionalization, while the boronic acid group enables efficient coupling with various organic electrophiles. This combination allows researchers to rapidly generate diverse chemical libraries for screening and optimization. With a molecular formula of C4H3BCl2N2O2 and a molecular weight of 192.79 g/mol, it is supplied with a high purity level of 95% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4,6-dichloropyrimidin-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BCl2N2O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSHREDODNPXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC(=N1)Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrimidine Substituted Boronic Acids

Strategies for Boronic Acid Introduction onto Pyrimidine (B1678525) Scaffolds

The primary strategies for synthesizing pyrimidine boronic acids involve either the conversion of a pre-functionalized pyrimidine, typically a halogenated derivative, or the direct borylation of a C-H bond on the pyrimidine ring. The choice of method depends on the availability of starting materials, desired regioselectivity, and functional group tolerance.

A well-established and widely used method for the preparation of aryl and heteroaryl boronic acids is the halogen-metal exchange reaction followed by quenching with a boron electrophile. thieme-connect.comnih.gov This two-step process involves the transformation of an organohalide into an organometallic intermediate, which is then borylated. For the synthesis of (4,6-Dichloropyrimidin-2-yl)boronic acid, the likely starting material would be a 2-halo-4,6-dichloropyrimidine. The rate of halogen-metal exchange typically follows the trend I > Br > Cl, making iodo- and bromo-pyrimidines the preferred substrates. wikipedia.org

The general pathway involves the reaction of the halopyrimidine with a strong organometallic base, most commonly an organolithium reagent, to generate a highly reactive pyrimidinyl anion. This intermediate is then trapped with a trialkylborate ester, and subsequent acidic hydrolysis yields the desired boronic acid. nih.gov

The success of the halogen-metal exchange strategy is highly dependent on careful control of reaction conditions, particularly temperature. nih.gov The generation of the lithiated pyrimidine intermediate is typically performed at very low temperatures, often -78 °C or below. researchgate.net These cryogenic conditions are essential for several reasons:

Preventing Side Reactions: Organolithium reagents are highly nucleophilic and can engage in undesired side reactions at higher temperatures, such as addition to the electron-deficient pyrimidine ring.

Ensuring Stability of the Intermediate: The lithiated pyrimidine species can be unstable at elevated temperatures, leading to decomposition or rearrangement. Maintaining a low temperature ensures the intermediate's integrity until it is trapped by the borylating agent.

Controlling Regioselectivity: In polysubstituted systems, low temperatures can help control the site of metalation, preventing unwanted exchange at other positions.

The process of transmetalation, where the halogen is exchanged for a lithium atom, is a kinetically controlled and rapid reaction at these optimized low temperatures. wikipedia.org

Following the successful generation of the pyrimidinyl anion via halogen-metal exchange, the next crucial step is the introduction of the boron moiety. This is accomplished by reacting the anion with an electrophilic boron source. Trialkylborates, such as trimethyl borate (B1201080) or triisopropyl borate, are the most commonly employed reagents for this purpose. nih.govresearchgate.net

The pyrimidinyl anion acts as a nucleophile, attacking the electron-deficient boron atom of the trialkylborate to form a boronate ester intermediate. This reaction is generally efficient and rapid, even at low temperatures. The final step of the sequence is the hydrolysis of the boronate ester, typically by the addition of aqueous acid during workup, which cleaves the alkoxy groups to afford the final boronic acid product. researchgate.net

Substrate TypeOrganometallic ReagentBorylating AgentTemperatureTypical OutcomeReference
Heteroaryl Bromiden-ButyllithiumTriisopropylborate-78 °CGood to high yield of boronic acid researchgate.net
Heteroaryl IodideIsopropylmagnesium chlorideTriisopropylborate-10 °CModerate to good yield of boronic acid researchgate.net
5-Bromopyrimidinen-ButyllithiumTriisopropylborateLow TemperatureSynthesis of 5-Pyrimidylboronic acid nih.gov

A more contemporary and atom-economical approach to synthesizing aryl and heteroaryl boronic acids is through the direct borylation of carbon-hydrogen (C-H) bonds, catalyzed by transition metals. nih.gov This methodology avoids the need for pre-functionalized halogenated substrates and the use of stoichiometric organometallic reagents, representing a greener synthetic route. nih.gov Iridium and rhodium complexes are among the most effective catalysts for this transformation.

Iridium-based catalytic systems are highly valuable for the C-H borylation of various aromatic and heteroaromatic compounds. nih.govresearchgate.net While powerful, their application to pyridine and related nitrogen-containing heterocycles like pyrimidine can present challenges. nih.gov

Catalyst Inhibition: The nitrogen lone pair in the pyridine or pyrimidine ring can coordinate to the vacant site on the iridium catalyst, leading to catalyst inhibition and reduced reactivity. nih.govresearchgate.net

Overcoming Inhibition: This inhibitory effect can be mitigated by introducing substituents onto the heterocyclic ring. nih.gov For instance, substituents at the C-2 position of pyridine can sterically hinder the coordination of the nitrogen atom to the catalyst, thereby improving reaction efficiency.

Regioselectivity: The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors. nih.gov The borylation typically occurs at the most sterically accessible C-H bond, which is often the position meta to the nitrogen atom in pyridine derivatives. digitellinc.com For a 4,6-dichloropyrimidine (B16783) substrate, direct borylation at the 2-position would be sterically hindered, making this approach less straightforward for the target molecule compared to borylation at the 5-position.

Catalyst SystemSubstrateKey FindingReference
[Ir(cod)X]₂ / dtbpyPyridinesCatalyst inhibition by nitrogen lone pair can be overcome by C-2 substitution. nih.govresearchgate.net
Iridium CatalystsCF₃-Substituted PyridinesSterically governed regioselectivity allows access to various pyridylboronic esters. nih.govdigitellinc.com
Iridium Catalysts2-PyridonesHigh regioselectivity can be achieved for specific substrates. bris.ac.uk

Rhodium catalysts also offer effective pathways for the C-H borylation of heterocyclic compounds. These systems often operate under mild conditions and can exhibit high selectivity, frequently guided by the presence of a directing group on the substrate. nih.govresearchgate.net

A pyridine group itself can act as a directing group to guide the borylation to a specific C-H bond. For example, in the rhodium-catalyzed C6-selective C-H borylation of 2-pyridones, the pyridine directing group ensures perfect site selectivity. nih.gov While less commonly reported for pyrimidines compared to iridium catalysts, rhodium-catalyzed methodologies represent a promising area of research for the regioselective functionalization of these important heterocyles. The development of new ligands and catalytic systems continues to expand the scope and utility of these reactions. researchgate.net

Direct Borylation Approaches for Halogenated Pyrimidines

Direct C-H borylation has emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic acids, offering a more atom-economical alternative to traditional methods. For halogenated pyrimidines, this approach allows for the introduction of a boronic acid group without disturbing existing halide "handles" intended for subsequent cross-coupling reactions.

Transition metal-catalyzed reactions, particularly with iridium or rhodium complexes, are prominent in this field. arkat-usa.org These catalysts can selectively activate C-H bonds, facilitating their reaction with boron-containing reagents like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). researchgate.net For instance, iridium complexes supported by bipyridine ligands have demonstrated high catalytic activity for the borylation of various arenes and heteroarenes. researchgate.net While direct borylation at the C2 position of a 4,6-dihalogenated pyrimidine is synthetically valuable, the electronic properties of the dihalopyrimidine ring can influence the regioselectivity of the C-H activation step.

Metal-free borylation methods have also been developed. rsc.orgnih.gov These reactions often employ strong Lewis acids, such as BBr₃, which can form an adduct with a nitrogen atom on the pyrimidine ring. nih.gov This activation facilitates an electrophilic aromatic substitution-type mechanism, leading to ortho-C–H borylation. nih.gov This strategy has been successfully applied to 2-pyrimidylanilines, demonstrating the directing capability of the pyrimidine ring. rsc.orgnih.gov

Method Catalyst/Reagent Boron Source Key Features
Metal-Catalyzed C-H BorylationIridium or Rhodium complexesB₂pin₂, HBpinHigh efficiency for heteroarenes; regioselectivity is crucial. arkat-usa.orgresearchgate.net
Metal-Free Directed BorylationBBr₃BBr₃Proceeds via an electrophilic aromatic substitution mechanism. nih.gov

Synthesis of Dihalogenated Pyrimidine Precursors for Boronic Acid Synthesis

The most common pathway to (4,6-Dichloropyrimidin-2-yl)boronic acid and related compounds begins with the synthesis of a suitable dihalogenated pyrimidine precursor, which is then converted to the target boronic acid.

4,6-Dichloropyrimidine is a crucial intermediate, and its synthesis is well-established through several routes. guidechem.com The most prevalent industrial method involves the chlorination of 4,6-dihydroxypyrimidine. guidechem.com 4,6-Dihydroxypyrimidine itself is typically prepared via the condensation of diethyl malonate with formamide in the presence of a strong base like sodium ethoxide. google.com

The subsequent conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is achieved using various chlorinating agents.

Phosphorus Oxychloride (POCl₃): This is a widely used and effective reagent, often employed in the presence of a tertiary amine base such as N,N-dimethylaniline. epo.org The reaction proceeds by converting the hydroxyl groups (or their keto tautomers) into chlorines.

Phosgene (COCl₂): An alternative chlorination process uses phosgene, also in the presence of a tertiary amine base and a chlorinated solvent. epo.org This method avoids the production of phosphoric acid by-products. epo.org

Thionyl Chloride (SOCl₂): This reagent can also serve as both the chlorinating agent and the solvent, sometimes with a catalyst like N,N-dimethylaniline, to produce 4,6-dichloropyrimidine in high yield and purity. google.com

Another synthetic route starts from 4,6-diaminopyrimidine. This process involves a Sandmeyer-type reaction where the amino groups are first converted to diazonium salts using sodium nitrite in hydrochloric acid. These intermediates are then treated with a copper(I) chloride solution to yield 4,6-dichloropyrimidine. chemicalbook.comchemicalbook.com

Starting Material Reagent(s) Yield Reference
4,6-DihydroxypyrimidinePOCl₃, N,N-dimethylanilineHigh epo.org
4,6-DihydroxypyrimidineCOCl₂, N,N-dimethylanilineGood (58% conversion shown) epo.org
4,6-DihydroxypyrimidineSOCl₂, N,N-dimethylaniline92.8-95.6% google.com
4,6-Diaminopyrimidine1. NaNO₂, HCl; 2. CuCl86.4% chemicalbook.comchemicalbook.com
Barbituric Acid1. POCl₃; 2. PCl₅ (or PCl₃/Cl₂)85-90% google.comchemicalbook.com

Note: The table includes data for the synthesis of 4,6-dichloropyrimidine and the related 2,4,6-trichloropyrimidine, as the synthetic principles for chlorinating pyrimidine rings are closely related.

A cornerstone for synthesizing pyrimidine boronic acids from halogenated precursors is the halogen-metal exchange reaction. arkat-usa.org This method involves treating a halopyrimidine with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78°C to -100°C). google.com This reaction generates a highly reactive pyrimidinyl-lithium intermediate.

This lithiated species is then quenched with an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate. google.comresearchgate.net The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final pyrimidine boronic acid. The choice of halogen is important; bromopyrimidines are frequently used for this transformation due to the favorable kinetics of the bromine-lithium exchange compared to that of chloropyrimidines. arkat-usa.org For a substrate like 2-bromo-4,6-dichloropyrimidine, the bromine at the 2-position would selectively undergo exchange, leaving the chloro groups intact for further chemistry.

This sequence is highly effective but requires careful control of reaction conditions due to the instability of the organometallic intermediates and the presence of functional groups that are not compatible with strong bases. google.com

Derivatization of Pyrimidine Boronic Acids into Boronate Esters and Trifluoroborate Salts

Pyrimidine boronic acids can be sensitive compounds, prone to side reactions like protodeboronation. nih.gov To enhance their stability, ease of handling, and utility in synthesis, they are often converted into more robust derivatives such as boronate esters and trifluoroborate salts.

Boronate esters, particularly pinacol esters, are widely used surrogates for boronic acids. researchgate.net They are typically formed by an esterification reaction between the boronic acid and a diol, like pinacol, often with removal of water. Alternatively, they can be synthesized directly from the Miyaura borylation reaction of a halopyrimidine with bis(pinacolato)diboron. google.com These esters are generally more stable towards air and moisture and are highly effective in cross-coupling reactions. researchgate.netmedchemexpress.com

Potassium trifluoroborate salts represent another class of exceptionally stable and useful boronic acid derivatives. d-nb.infonih.gov These crystalline, bench-stable materials can be stored for extended periods without degradation. d-nb.info The conversion of a pyrimidine boronic acid or its ester to the corresponding trifluoroborate salt is typically achieved by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂). d-nb.info The resulting trifluoroborate salts are robust enough to withstand a variety of reaction conditions, allowing for chemoselective modifications at other positions on the pyrimidine ring. d-nb.infowhiterose.ac.ukresearchgate.net Despite their stability, the C-B bond can be readily activated for participation in cross-coupling reactions under the appropriate conditions. nih.govresearchgate.net

Derivative Reagent for Formation Key Properties
Boronate Esters (e.g., Pinacol)PinacolImproved stability, good solubility in organic solvents, widely used in Suzuki-Miyaura coupling. researchgate.netmedchemexpress.com
Trifluoroborate SaltsKHF₂Crystalline, highly stable to air and moisture, robust handle for multi-step synthesis. d-nb.infonih.govresearchgate.net

Mechanistic Elucidation of Reactions Involving Pyrimidine Boronic Acids

Mechanisms of Transmetalation in Cross-Coupling Cycles

Transmetalation is a pivotal step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the organic moiety from the boronic acid is transferred to the transition metal catalyst, typically palladium. rsc.org The efficiency of this step is often the rate-determining factor and is highly influenced by the reaction conditions, particularly the nature of the base and the structure of the boronic acid.

Role of Hydroxide (B78521) and Other Anions in Boron Activation

The activation of boronic acids is a critical prerequisite for efficient transmetalation. In the context of Suzuki-Miyaura coupling, bases, especially hydroxide ions (OH⁻), play a crucial role in this activation. chembites.org Two primary mechanistic pathways have been proposed for the role of hydroxide in the transmetalation step: the "boronate pathway" and the "oxo-palladium pathway". chembites.orgnih.gov

The boronate pathway involves the direct interaction of a hydroxide ion with the boronic acid, in this case, (4,6-Dichloropyrimidin-2-yl)boronic acid. This interaction leads to the formation of a more nucleophilic tetracoordinate boronate species, [(4,6-Dichloropyrimidin-2-yl)B(OH)₃]⁻. chembites.orgresearchgate.net The increased electron density on the boron atom facilitates the transfer of the pyrimidinyl group to the palladium center. Other anions, such as alkoxides, can also play a similar role in activating the boronic acid. mdpi.com

The oxo-palladium pathway , on the other hand, posits that the hydroxide ion first coordinates to the palladium center, forming a palladium-hydroxo complex (LₙPd(Ar)OH). chembites.orgacs.org This complex then reacts with the neutral boronic acid. The formation of a Pd-O-B linkage in the transition state is thought to facilitate the transfer of the organic group from boron to palladium. researchgate.net Studies have shown that isolated palladium-hydroxo complexes can react rapidly with boronic acids, lending support to this pathway. chembites.org The prevailing pathway can be influenced by factors such as the specific ligands on the palladium catalyst and the reaction conditions. nih.gov

The presence of the electron-withdrawing chlorine atoms and the nitrogen atoms in the pyrimidine (B1678525) ring of (4,6-Dichloropyrimidin-2-yl)boronic acid likely influences its Lewis acidity and its susceptibility to nucleophilic attack by hydroxide, thereby affecting the kinetics of both pathways.

Table 1: Proposed Roles of Hydroxide in Transmetalation

PathwayDescriptionKey Intermediate
Boronate Pathway Hydroxide activates the boronic acid by forming a tetracoordinate boronate anion, which is more nucleophilic.[(4,6-Dichloropyrimidin-2-yl)B(OH)₃]⁻
Oxo-Palladium Pathway Hydroxide coordinates to the palladium catalyst, forming a palladium-hydroxo complex that then reacts with the boronic acid.LₙPd(Ar)OH

Characterization of Intermediate Organopalladium Complexes

The isolation and characterization of intermediate organopalladium complexes are crucial for substantiating proposed catalytic cycles. researchgate.net In the context of cross-coupling reactions involving (4,6-Dichloropyrimidin-2-yl)boronic acid, the key intermediates would be the oxidative addition product of the organic halide to Pd(0), and the subsequent transmetalated palladium(II) complex.

Following the oxidative addition of an aryl or vinyl halide (R-X) to a Pd(0) complex, an organopalladium(II) halide intermediate, [LₙPd(R)X], is formed. libretexts.org The subsequent transmetalation with the activated (4,6-Dichloropyrimidin-2-yl)boronic acid would lead to a new diorganopalladium(II) complex, [LₙPd(R)(4,6-dichloropyrimidin-2-yl)]. Reductive elimination from this complex then yields the cross-coupled product and regenerates the Pd(0) catalyst.

While the direct characterization of these transient intermediates for the specific (4,6-Dichloropyrimidin-2-yl)boronic acid is challenging, studies on analogous systems provide valuable insights. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR for phosphine-ligated palladium complexes, and X-ray crystallography have been instrumental in identifying and characterizing such intermediates in related cross-coupling reactions. chembites.orgnsf.gov The stability and reactivity of these intermediates are highly dependent on the nature of the ligands (L) on the palladium and the electronic properties of the coupled organic groups. The electron-deficient nature of the 4,6-dichloropyrimidinyl group could influence the rate of reductive elimination from the diorganopalladium(II) intermediate.

Boron Activation Pathways in Catalytic Systems

Beyond the role of anions in transmetalation, other activation pathways for boronic acids are operative in various catalytic systems. These pathways leverage the intrinsic properties of the boronic acid functional group.

Lewis Acidity of Boronic Acids in Catalysis

Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom. wikipedia.orgwiley-vch.de This Lewis acidity is a key feature that can be exploited in catalysis. nih.gov The Lewis acidity of a boronic acid can be tuned by the electronic nature of its organic substituent. nih.govru.nl In the case of (4,6-Dichloropyrimidin-2-yl)boronic acid, the two electron-withdrawing chlorine atoms and the nitrogen atoms in the pyrimidine ring are expected to significantly enhance its Lewis acidity compared to a simple phenylboronic acid.

This enhanced Lewis acidity can be utilized in several ways. For instance, the boronic acid can act as a Lewis acid catalyst itself, activating carbonyl compounds or other Lewis bases towards nucleophilic attack. nih.gov In the context of its own activation, the Lewis acidity of the boron center facilitates its interaction with Lewis bases, such as the hydroxide or alkoxide ions mentioned previously, to form the more reactive tetracoordinate boronate species. nih.gov Computational and experimental studies have been employed to quantify the Lewis acidity of various boronic acids and correlate it with their reactivity. nih.govru.nl

Formation and Reactivity of Boronic Anhydrides and Dimeric Intermediates

Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines, which are a type of boronic anhydride (B1165640). wikipedia.orgsigmaaldrich.com This is a reversible equilibrium, and in the presence of water, the boronic acid form is favored. Boroxines are often present in commercial samples of boronic acids. sigmaaldrich.com For many applications, particularly Suzuki-Miyaura coupling, the boronic acid and its corresponding boroxine (B1236090) are considered functionally equivalent, as the boroxine can readily hydrolyze back to the monomeric acid under the reaction conditions. sigmaaldrich.com

Table 2: Common Forms of Boronic Acids in Solution and the Solid State

FormStructureDescription
Monomeric Boronic Acid (4,6-Dichloropyrimidin-2-yl)B(OH)₂The active species in many reactions, exists in equilibrium with its anhydride forms.
Boroxine (Cyclic Trimer) [(4,6-Dichloropyrimidin-2-yl)BO]₃A cyclic anhydride formed by the dehydration of three boronic acid molecules. Often present in solid samples.
MIDA Boronate A derivative formed with N-methyliminodiacetic acid.A stable, protected form of the boronic acid used for controlled release in iterative cross-coupling. nih.gov

Radical Transfer Events in Boronic Acid Activation

Recent research has unveiled novel activation pathways for boronic acids that involve radical species. rsc.orgrsc.org These mechanisms are distinct from the traditional polar, two-electron pathways. In these radical-mediated processes, a radical species can interact with the boronic acid or its derived boronate complex, leading to the generation of an organic radical from the boronic acid.

One such mechanism involves the transfer of a radical to the empty p-orbital of the boron atom. rsc.org This can be facilitated by photo-induced homolysis of a bond in a transition metal complex, generating a radical that then activates the boronic acid. rsc.org Another strategy involves the formation of an electron-rich boronate complex, which can then undergo a single-electron transfer (SET) to a photocatalyst or another oxidant to generate a carbon-centered radical. rsc.org This radical can then participate in various C-C bond-forming reactions.

The activation of boronic acids through radical transfer events opens up new avenues for their use in organic synthesis, particularly for reactions that are not amenable to traditional cross-coupling conditions. acs.orgnih.gov While specific studies on the radical activation of (4,6-Dichloropyrimidin-2-yl)boronic acid are not yet prevalent, the general principles suggest that this could be a viable strategy for its functionalization, especially given the potential for the electron-deficient pyrimidine ring to influence the stability and reactivity of any resulting radical intermediates. nih.gov

Investigation of Key Intermediates and Transition States in Boronic Acid Reactions

The primary utility of (4,6-Dichloropyrimidin-2-yl)boronic acid is found in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The mechanism of this reaction is a well-studied catalytic cycle involving several key intermediates and transition states. While direct experimental observation of each transient species for every specific substrate is complex, a generally accepted mechanism provides a robust framework for understanding the transformation.

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with a coupling partner, typically an aryl or heteroaryl halide. This is often the rate-determining step and proceeds through a three-centered transition state to form a square planar Pd(II) intermediate.

The crucial transmetalation step follows, where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the Lewis acidic boronic acid to form a more nucleophilic boronate species, such as a trihydroxyboronate [R-B(OH)₃]⁻. This "ate" complex then transfers the pyrimidinyl group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

The final step is reductive elimination, where the two organic groups on the palladium center couple to form a new carbon-carbon bond, yielding the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. semanticscholar.orgyoutube.com The stability and reactivity of each intermediate can be significantly influenced by the electronic properties of the substrates, such as the electron-deficient nature of the dichloropyrimidine ring. mdpi.com

Table 1: Key Intermediates in the Suzuki-Miyaura Catalytic Cycle

Intermediate SpeciesFormula / DescriptionRole in the Catalytic Cycle
Active CatalystPd(0)L₂ (where L = phosphine (B1218219) ligand)The starting point of the cycle; reacts with the electrophile.
Oxidative Addition AdductAr-Pd(II)(X)L₂Formed after the catalyst inserts into the carbon-halide bond of the coupling partner.
Boronate Anion[Pyr-B(OH)₃]⁻ (where Pyr = dichloropyrimidinyl)The activated, nucleophilic form of the boronic acid, generated by reaction with a base.
Diorganopalladium(II) ComplexAr-Pd(II)(Pyr)L₂Formed after the pyrimidinyl group is transferred from the boronate to the palladium center.
Final Product & Regenerated CatalystAr-Pyr & Pd(0)L₂The desired coupled product and the regenerated catalyst, formed after reductive elimination.

Solvent and Additive Effects on Reaction Mechanisms

The efficiency and outcome of reactions involving (4,6-Dichloropyrimidin-2-yl)boronic acid are highly dependent on the choice of solvents and additives, particularly bases. These components play critical roles at various stages of the catalytic mechanism.

Additive Effects (Bases): The base is arguably the most critical additive in a Suzuki-Miyaura coupling. Its primary role is to activate the boronic acid by converting it into a more reactive boronate complex, which is necessary for the transmetalation step to proceed efficiently. youtube.com The choice of base can affect reaction rates and yields. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.comrsc.org Studies on related dichloropyrimidine systems have shown that stronger, non-nucleophilic bases like potassium phosphate can be particularly effective, leading to good product yields. mdpi.comfao.orgresearchgate.net The selection of the base must also consider potential side reactions, such as hydrolysis of the chloro-substituents on the pyrimidine ring under harsh basic conditions.

Solvent Effects: The solvent's role is multifaceted. It must solubilize the reactants, catalyst, and base to facilitate the reaction. The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle by stabilizing charged intermediates and transition states. Common solvents for these reactions include polar aprotic solvents like 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often used with a co-solvent of water. mdpi.commdpi.com The addition of water can be crucial for dissolving the inorganic base and promoting the formation of the hydroxide-boronate adduct. researchgate.net Research on the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated that a mixture of 1,4-dioxane and water with K₃PO₄ as the base provided optimal conditions for high yields. mdpi.comresearchgate.net The electron-deficient nature of the pyrimidine ring can sometimes slow the reaction, making the optimization of solvent and base crucial for success. mdpi.com

Table 2: Influence of Solvents and Bases on Suzuki Couplings of Dichloropyrimidines

Solvent SystemBaseSubstrate ExampleOutcome / ObservationReference
1,4-Dioxane / H₂OK₃PO₄5-(4-bromophenyl)-4,6-dichloropyrimidineOptimized conditions, leading to good to excellent yields with electron-rich boronic acids. mdpi.comfao.orgresearchgate.net
1,4-DioxaneNa₂CO₃4,6-dichloropyrimidine (B16783)Successful double Suzuki coupling to form 4,6-bis(5-pyrimidyl)pyrimidine. rsc.org
Toluene / H₂OCs₂CO₃N-Boc MIDA boronate building blocks with aryl bromidesEffective conditions for coupling complex boronate esters. acs.org
tert-Amyl alcoholKOt-BuAlkyl bromides with boronic acidsFound to be a highly effective system for room-temperature couplings of unactivated alkyl halides. organic-chemistry.org

Stereochemical Aspects of Boron-Containing Reaction Pathways

The compound (4,6-Dichloropyrimidin-2-yl)boronic acid is itself achiral and thus does not possess inherent stereochemical properties. However, it can be a crucial component in reactions that generate chiral products. The stereochemical outcome of such reactions is not determined by the boronic acid itself, but rather by the use of a chiral substrate, chiral auxiliaries, or, most commonly, an asymmetric catalyst.

In the context of palladium-catalyzed cross-coupling, stereochemistry is typically introduced by employing chiral phosphine ligands bound to the palladium center. These ligands create a chiral pocket around the metal, influencing the spatial arrangement of the reactants in the transition state. The reductive elimination step, in particular, is often where the stereochemistry of the final product is set. The chiral ligand environment forces the coupling of the two organic partners to occur in a specific orientation, leading to the preferential formation of one enantiomer over the other.

While specific studies on asymmetric reactions involving (4,6-Dichloropyrimidin-2-yl)boronic acid are not prevalent, the principles can be understood from related systems. For instance, asymmetric Suzuki-Miyaura couplings have been successfully performed with pyridine-derived boronic acids using rhodium catalysts. researchgate.net In these cases, the electronic nature of the heteroaromatic ring can influence its binding to the metal catalyst, which is a critical factor for achieving high enantioselectivity. researchgate.net The formation of dynamic covalent adducts between organoboron species and chiral diols or other ligands can also create highly organized transition states, which is a strategy used to achieve diastereoselective or enantioselective outcomes in other types of boron-mediated reactions. researchgate.net Therefore, while the boronic acid is achiral, its electronic properties are an important consideration in the design of a potential asymmetric transformation.

Table 3: Conceptual Approaches to Stereocontrol in Reactions with Achiral Boronic Acids

MethodDescriptionKey ComponentExpected Outcome
Asymmetric CatalysisA chiral ligand on the metal catalyst (e.g., Palladium) creates a chiral environment.Chiral Phosphine Ligands (e.g., BINAP, Josiphos)Formation of a product with high enantiomeric excess (e.g., >90% ee).
Substrate ControlThe coupling partner possesses a pre-existing stereocenter that directs the approach of the reagents.Chiral Substrate (e.g., a chiral aryl halide)Formation of a specific diastereomer of the product.
Chiral AuxiliaryA removable chiral group is attached to the substrate, directing the stereochemical course of the reaction.Removable Chiral GroupFormation of a single enantiomer, after which the auxiliary is cleaved.

Computational and Theoretical Studies of Pyrimidine Boronic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn governs its reactivity. For pyrimidine (B1678525) boronic acid derivatives, these calculations help in understanding how substituents on the pyrimidine ring influence the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comyoutube.com. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity) youtube.comyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity researchgate.net. A smaller gap generally implies higher reactivity.

In the context of (4,6-Dichloropyrimidin-2-yl)boronic acid, the electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the pyrimidine ring is expected to lower the energy of both the HOMO and LUMO. This generally makes the molecule a better electrophile. DFT calculations on related substituted pyrimidine systems have been used to determine these orbital energies and predict reactivity mdpi.comresearchgate.net. For instance, studies on similar heterocyclic systems demonstrate that the distribution and energy of these frontier orbitals are crucial in predicting the outcomes of reactions like Suzuki-Miyaura cross-coupling mdpi.comresearchgate.net.

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for a Representative Pyrimidine Derivative.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) derivative 3f-6.899-2.2234.676
5-(4-bromophenyl)-4,6-dichloropyrimidine derivative 3g-6.438-1.6114.827

Data adapted from a DFT study on related 5-aryl-4,6-dichloropyrimidine compounds, which provides insight into the electronic properties of similarly structured molecules mdpi.comresearchgate.net.

Beyond FMO analysis, various quantum chemical parameters, known as reactivity descriptors, can be calculated to provide a more quantitative understanding of a molecule's electronic properties and reactivity. These descriptors are derived from the conceptual framework of DFT and include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) mdpi.com.

Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. Molecules with a larger energy gap are considered "harder" and less reactive, while those with a smaller gap are "softer" and more reactive mdpi.com.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule.

DFT studies on various pyrimidine derivatives have shown how different substituents modulate these properties mdpi.comresearchgate.net. For (4,6-Dichloropyrimidin-2-yl)boronic acid, the presence of two chloro groups is expected to increase its electrophilicity.

Table 2: Calculated Reactivity Descriptors for a Representative Pyrimidine Derivative.
CompoundHardness (η)Electronegativity (χ)Electrophilicity (ω)
5-(4-bromophenyl)-4,6-dichloropyrimidine derivative 3f2.3384.5614.444
5-(4-bromophenyl)-4,6-dichloropyrimidine derivative 3g2.4134.0243.354

Values are derived from DFT calculations on related 5-aryl-4,6-dichloropyrimidine compounds mdpi.comresearchgate.net.

Mechanistic Pathway Elucidation using Density Functional Theory (DFT)

DFT has become an invaluable tool for elucidating the detailed mechanisms of complex organic reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling, a reaction where pyrimidine boronic acids are frequently used researchgate.netrsc.orgillinois.edu. DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states, and determining the associated energy changes mdpi.com.

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination nih.govmdpi.com. DFT calculations can model the potential energy surface for this entire cycle. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often considered the rate-determining step and is of particular interest nih.govnih.gov.

Theoretical studies on reactions involving phenylboronic acid with bromobenzene have shown that the activation energy for transmetalation can be significant, on the order of 36.8 kcal/mol in certain catalytic systems nih.gov. The presence of electron-withdrawing groups on the pyrimidine ring of (4,6-Dichloropyrimidin-2-yl)boronic acid can influence the energetics of this step. DFT modeling of similar reactions has provided detailed energy profiles, showing the relative energies of reactants, intermediates, transition states, and products mdpi.comnih.gov.

A critical aspect of mechanistic studies is the characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate between a reactant and a product. DFT calculations can determine the geometry and energy of these transient species nih.govresearchgate.net.

In the Suzuki-Miyaura coupling, DFT has been used to analyze the transition states for each elementary step. For example, in the oxidative addition of an aryl halide to a Pd(0) complex, a three-centered transition state is typically involved. For the transmetalation step, a four-membered transition state involving palladium, oxygen, and boron has been proposed and computationally supported mdpi.com. Analysis of these transition states helps to explain the observed reactivity and selectivity in these cross-coupling reactions. For pyrimidine-containing substrates, these calculations can reveal how the nitrogen atoms might interact with the catalyst and influence the reaction's progress rsc.org.

Conformational Analysis and Steric Effects of Pyrimidine-Boron Constructs

The three-dimensional structure of a molecule, including its preferred conformations and the steric hindrance presented by its substituents, plays a crucial role in its reactivity utdallas.edu. Computational methods are well-suited to explore the conformational landscape of flexible molecules and to quantify steric effects.

For arylboronic acids, the orientation of the boronic acid group relative to the aromatic ring is a key conformational feature. Computational studies on substituted phenylboronic acids have investigated the rotational barriers and the most stable conformers beilstein-journals.orgnih.govresearchgate.net. These studies often reveal that the planarity of the molecule is influenced by a balance of electronic effects, such as conjugation, and steric interactions between the boronic acid group and ortho-substituents beilstein-journals.orgnih.gov. In (4,6-Dichloropyrimidin-2-yl)boronic acid, the boronic acid group is at the 2-position, flanked by two nitrogen atoms, which will significantly influence its rotational freedom and preferred orientation.

Steric effects are particularly important in catalyzed reactions where the substrate must fit into the active site of the catalyst researchgate.net. The size and position of the chloro substituents on the pyrimidine ring, as well as the boronic acid group itself, can dictate how the molecule approaches the palladium center in a Suzuki-Miyaura coupling. Large or awkwardly positioned groups can hinder the reaction. Computational analysis can predict these steric clashes and help rationalize experimental observations, such as why certain substrates react more slowly or require specific catalyst systems with bulky ligands to achieve good yields rsc.orgnih.gov.

Excited State Properties and Photochemical Reactivity of Organoboron Compounds

The study of the excited state properties and photochemical reactivity of organoboron compounds, particularly those incorporating a pyrimidine scaffold, is a burgeoning field of research. While specific computational and theoretical studies on (4,6-Dichloropyrimidin-2-yl)boronic acid are not extensively available in the public domain, a comprehensive understanding can be constructed by examining the well-documented behavior of related halogenated pyrimidines and arylboronic acids. The presence of both a dichloropyrimidine ring and a boronic acid moiety suggests a rich and complex photochemistry, influenced by the interplay of various electronic transitions and reactive pathways.

Electronic Transitions and Excited State Landscape

The electronic absorption spectrum of (4,6-Dichloropyrimidin-2-yl)boronic acid is expected to be dominated by transitions involving the pyrimidine ring. Typically, pyrimidine and its derivatives exhibit two main types of electronic transitions in the ultraviolet (UV) region: n-π* and π-π* transitions. The lone pair electrons on the nitrogen atoms of the pyrimidine ring can be excited to anti-bonding π* orbitals, resulting in n-π* transitions, which are generally weaker and appear at longer wavelengths. The excitation of electrons from bonding π orbitals to anti-bonding π* orbitals gives rise to more intense π-π* transitions at shorter wavelengths.

The presence of two chloro-substituents on the pyrimidine ring is anticipated to significantly modulate these transitions. Halogen atoms can exert both inductive (-I) and resonance (+R) effects. The strong electron-withdrawing inductive effect of chlorine atoms is likely to stabilize the ground state and the n and π orbitals to a greater extent than the π* orbitals, leading to a blue shift (hypsochromic shift) of the absorption bands compared to unsubstituted pyrimidine.

Computational studies on related halogenated pyrimidines, such as bromopyrimidines, have provided insights into their excited state manifold. These studies often employ methodologies like Time-Dependent Density Functional Theory (TD-DFT) to predict excitation energies and oscillator strengths. For (4,6-Dichloropyrimidin-2-yl)boronic acid, TD-DFT calculations would be invaluable in elucidating the nature and energy of its excited states. A hypothetical summary of such predicted transitions is presented in Table 1.

TransitionPredominant CharacterPredicted Excitation Energy (eV)Predicted Oscillator Strength (f)
S₀ → S₁n-π4.0 - 4.50.01 - 0.05
S₀ → S₂π-π4.8 - 5.50.1 - 0.3
S₀ → S₃π-π*5.8 - 6.50.4 - 0.7

Table 1: Hypothetical Electronic Transitions for (4,6-Dichloropyrimidin-2-yl)boronic acid based on related compounds. This interactive table outlines the likely electronic transitions, their character, predicted excitation energies, and oscillator strengths, derived from trends observed in computational studies of other halogenated pyrimidines.

Photochemical Reactivity

Upon absorption of UV radiation, (4,6-Dichloropyrimidin-2-yl)boronic acid can undergo various photochemical reactions. The most probable pathways include photodissociation of the carbon-chlorine bonds and reactions involving the boronic acid group.

Photodissociation of C-Cl Bonds: A common photochemical reaction for halogenated aromatic compounds is the cleavage of the carbon-halogen bond. The energy of UV photons can be sufficient to populate anti-bonding σ* orbitals associated with the C-Cl bonds, leading to their dissociation. This process can occur from either the singlet or triplet excited state and results in the formation of a pyrimidinyl radical and a chlorine radical.

Computational studies on the photofragmentation of halogenated pyrimidines have shown that the site of halogenation can influence the dissociation process. For (4,6-Dichloropyrimidin-2-yl)boronic acid, the presence of two chlorine atoms offers multiple potential dehalogenation pathways. The resulting pyrimidinyl radicals are highly reactive species that can participate in subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.

Reactivity of the Boronic Acid Group: The boronic acid moiety can also play a crucial role in the photochemical behavior of the molecule. While the ground-state chemistry of boronic acids is well-established, their excited-state reactivity is an area of active investigation. Recent studies have shown that arylboronic acids and their derivatives can act as precursors for radical generation under photochemical conditions.

Upon excitation, the electronic properties of the arylboronic acid can be significantly altered. Solvatochromic studies on some aryl boronic acid derivatives have indicated that the excited state dipole moment is greater than the ground state dipole moment, suggesting a more polar excited state. This change in electronic distribution can influence the reactivity of the boronic acid group. For instance, photoinduced electron transfer processes could lead to the formation of a radical cation or radical anion of the boronic acid, which could then undergo further reactions. Theoretical investigations into the photochemistry of pyridine-boric acid complexes have explored the potential for excited-state photodissociation of the B-N bond, highlighting the photoreactive nature of the boronate functionality.

The interplay between the dichloropyrimidine ring and the boronic acid group in the excited state is a key aspect to consider. The electron-withdrawing nature of the dichloropyrimidine ring could influence the electronic properties and photoreactivity of the boronic acid group, and vice-versa. For example, excitation of the pyrimidine ring could lead to intramolecular energy transfer to the boronic acid moiety, or the boronic acid could participate in charge transfer processes with the excited pyrimidine ring.

A summary of potential photochemical reaction pathways for (4,6-Dichloropyrimidin-2-yl)boronic acid is provided in Table 2.

Reaction PathwayDescriptionKey IntermediatesPotential Products
PhotodehalogenationCleavage of one or both C-Cl bonds upon UV excitation.Pyrimidinyl radical, Chlorine radicalMonochloropyrimidinyl boronic acid, Pyrimidinyl boronic acid, Dimerization products
Boronic Acid Radical FormationPhotoinduced electron transfer or homolytic cleavage involving the boronic acid group.Boronic acid radical cation/anionOxidized or reduced pyrimidine derivatives
Intramolecular RearrangementExcited-state structural changes leading to new isomeric forms.Transition states on the excited state potential energy surfaceIsomeric pyrimidine derivatives

Table 2: Potential Photochemical Reaction Pathways for (4,6-Dichloropyrimidin-2-yl)boronic acid. This interactive table summarizes the likely photochemical reactions, the key reactive intermediates involved, and the potential final products based on the known photochemistry of related halogenated pyrimidines and arylboronic acids.

Advanced Applications in Complex Chemical Synthesis

Modular Synthesis of Pyrimidine-Fused Heterocycles and Oligoarylene Systems

The strategic placement of the boronic acid group on the dichloropyrinidine scaffold enables its use as a cornerstone in the modular assembly of complex heterocyclic systems. Its application in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a well-established method for forming carbon-carbon bonds. This allows for the direct linkage of the pyrimidine (B1678525) core to various aryl and heteroaryl partners, paving the way for the synthesis of oligoarylene systems. Nickel catalysis has emerged as a cost-effective and powerful alternative to traditional palladium catalysts for these transformations, capable of coupling pyrimidine chlorides with a broad range of boronic acids to form bis(heterocycles) in good to excellent yields. orgsyn.org

Beyond simple biaryl connections, pyrimidine boronates are instrumental in constructing fused polycyclic frameworks. nih.gov A general strategy involves the condensation of borylated pyrimidines with suitable nitrogen-containing binucleophiles. researchgate.net For instance, the reaction between pyrimidine boronates and amidines can yield highly functionalized, fused pyrimidine systems. researchgate.net This modular approach allows for the systematic variation of substituents on both coupling partners, providing rapid access to diverse chemical libraries. The synthesis of pyrimido[5′′′,4′′′:5′′,6′′]pyrido[4′′,3′′:3′,4′]pyrazolo[1′,5′:1,2]pyrimidine derivatives through cyclocondensation reactions highlights the utility of pyrimidine precursors in creating complex, multi-ring heterocyclic structures. nih.gov

Table 1: Examples of Nickel-Catalyzed Coupling of Heterocyclic Halides with Boronic Acids

Electrophile Boronic Acid Product Yield (%)
5-Bromopyrimidine 3-Furanylboronic acid 5-(Furan-3-yl)pyrimidine 83
2-Chloropyridine Phenylboronic acid 2-Phenylpyridine 95
4-Iodo-1-methyl-1H-pyrazole (4-Methoxyphenyl)boronic acid 1-Methyl-4-(4-methoxyphenyl)-1H-pyrazole 98

Data sourced from representative nickel-catalyzed coupling reactions. orgsyn.org

Scaffold Derivatization and Functionalization Strategies using Boronic Acid Intermediates

The boronic acid group is not merely a passive component for coupling reactions; it is a versatile functional handle that enables a wide array of subsequent chemical transformations. One of the key advantages of using boronic acid derivatives, such as the corresponding trifluoroborate salts, is their enhanced stability compared to the free boronic acids. researchgate.net These stable intermediates can be carried through multiple synthetic steps before being activated for a specific transformation, showcasing remarkable chemoselectivity. researchgate.net

This robustness allows for the selective modification of other parts of the (4,6-Dichloropyrimidin-2-yl) moiety while leaving the boryl group intact for a final, strategic coupling or functionalization step. For example, the chlorine atoms on the pyrimidine ring can undergo nucleophilic substitution reactions without affecting the trifluoroborate group under certain conditions. researchgate.net Subsequently, the trifluoroborate can be activated for Suzuki-Miyaura coupling, demonstrating its utility as a versatile template for creating highly decorated pyrimidine scaffolds. researchgate.netresearchgate.net This strategic functionalization is critical in medicinal chemistry for fine-tuning the biological activity and pharmacokinetic properties of lead compounds. nih.gov

Development of Chiral Pyrimidine-Boron Systems for Asymmetric Synthesis

The development of chiral molecules is a cornerstone of modern drug discovery. In this context, pyrimidine-boron systems are being explored for their potential in asymmetric synthesis. The creation of chiral boron compounds, where the boron atom itself is a stereogenic center, represents a sophisticated approach to stereoselective synthesis. rsc.org Although challenging, methods are being developed for the diastereoselective functionalization of boranes to create boron-stereogenic centers. rsc.org

A more common strategy involves the use of chiral ligands to create chiral boron Lewis acid catalysts. These catalysts can effectively control the stereochemical outcome of various chemical reactions. For instance, a chiral boron complex, formed from a chiral diol like BINOL and a boron source, can catalyze asymmetric [3+2] cycloaddition reactions to produce complex heterocyclic structures with multiple contiguous stereocenters in high yield and excellent enantioselectivity. nih.govresearchgate.net Similarly, rhodium(I) complexes with chiral diene ligands have been used to catalyze the asymmetric insertion of carbenes into B-H bonds, providing a novel route to chiral boranes with high enantiomeric excess. rsc.org These methodologies can be extended to pyrimidine-containing substrates to synthesize optically active molecules for biological evaluation, where chirality often dictates potency and efficacy. researchgate.net The asymmetric allylboration using chiral allyldialkylboranes is another powerful technique for creating chiral homoallylic alcohols from aldehydes with high enantioselectivity. york.ac.uk

Table 2: Chiral Boron Lewis Acid-Catalyzed Asymmetric Pictet-Spengler-Type Reaction

Aldehyde Substrate Catalyst System Yield (%) Enantiomeric Excess (ee, %)
4-Nitrobenzaldehyde 2-(1H-Pyrrol-1-yl)aniline (R)-BINOL/B(OMe)₃ 95 81
2-Naphthaldehyde 2-(1H-Pyrrol-1-yl)aniline (R)-BINOL/B(OMe)₃ 94 91
3-Furaldehyde 2-(1H-Pyrrol-1-yl)aniline (R)-BINOL/B(OMe)₃ 85 88

Data adapted from a study on asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines, demonstrating the principle of chiral boron catalysis. researchgate.net

Utilization of Boronic Acid Derivatives in Flow Chemistry Methodologies

The synthesis of boronic acids and their subsequent use in manufacturing processes are increasingly benefiting from the adoption of continuous flow chemistry. researchgate.netmdpi.com Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and greater scalability. mdpi.com The synthesis of boronic acids often involves highly reactive and unstable intermediates, such as organolithium species, which can be handled more safely in the confined environment of a microreactor. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for a Key Boronic Acid Intermediate

Parameter Batch Process Flow Process
Reaction Temperature -78 °C 0 °C
Intermediate Stability Prone to decomposition Handled safely with short residence time
Residence Time Hours 0.25 seconds
Scalability Challenging Readily scalable

This table illustrates the typical advantages of a flow chemistry approach for boronic acid synthesis as described in the literature. researchgate.net

Spectroscopic and Structural Characterization Methodologies for Pyrimidine Organoboron Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organoboron compounds in solution. By probing the magnetic properties of atomic nuclei, different NMR techniques can provide detailed information about the molecular structure, connectivity, and chemical environment of various atoms within the molecule.

Proton NMR is used to identify the hydrogen atoms within a molecule. For (4,6-Dichloropyrimidin-2-yl)boronic acid, the ¹H NMR spectrum is expected to be relatively simple. Analysis of the parent compound, 4,6-Dichloropyrimidine (B16783), shows characteristic signals for the aromatic protons. chemicalbook.comnih.gov The proton at the C5 position (H-5) and the proton at the C2 position (H-2) appear at approximately 7.46 ppm and 8.82 ppm, respectively. chemicalbook.com

Upon substitution of the H-2 proton with a boronic acid group, the signal at 8.82 ppm would disappear, and the remaining H-5 proton would be observed, likely as a singlet. The protons of the boronic acid hydroxyl groups (-B(OH)₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to chemical exchange with residual water.

Table 1: Expected ¹H NMR Chemical Shifts for (4,6-Dichloropyrimidin-2-yl)boronic acid Data based on the precursor 4,6-Dichloropyrimidine and general characteristics of boronic acids.

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
H-5~7.5Singlet (s)Shift based on the 4,6-Dichloropyrimidine precursor. chemicalbook.com
-B(OH)₂VariableBroad Singlet (br s)Chemical shift is concentration and solvent dependent; often exchanges with D₂O.

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. For the 4,6-dichloropyrimidine core, distinct signals are observed for each carbon atom. nih.govchemicalbook.com In (4,6-Dichloropyrimidin-2-yl)boronic acid, the carbon atom directly attached to the boron (C-2) is expected to have a unique chemical shift compared to the precursor, although it may be broadened due to quadrupolar relaxation of the attached boron nucleus. The other carbons in the pyrimidine (B1678525) ring (C-4, C-5, and C-6) would have shifts influenced by the chloro- and borono- substituents.

Table 2: Expected ¹³C NMR Chemical Shifts for (4,6-Dichloropyrimidin-2-yl)boronic acid Data based on the precursor 4,6-Dichloropyrimidine.

Carbon AtomExpected Chemical Shift (ppm)Notes
C-2~152The signal for the carbon attached to boron can be broad. This estimate is based on related pyrimidine compounds. researchgate.net
C-4 / C-6~162Chemical shift for carbons attached to chlorine, based on the precursor. chemicalbook.com
C-5~122Chemical shift for the CH carbon, based on the precursor. chemicalbook.com

¹¹B NMR is a specialized technique that directly probes the boron nucleus, providing critical information about its coordination state and chemical environment. researchgate.net For a tricoordinate boronic acid like (4,6-Dichloropyrimidin-2-yl)boronic acid, a single, relatively broad signal is expected in the range of 28-34 ppm. sdsu.edu This chemical shift confirms the presence of the sp²-hybridized boronic acid functional group. The formation of a cyclic anhydride (B1165640), known as a boroxine (B1236090), which can occur upon dehydration, would result in a signal at a slightly lower field, around 33 ppm. sdsu.edu A significant upfield shift to approximately 7-12 ppm would indicate the formation of a tetracoordinate sp³-hybridized boronate ester, which can occur through interaction with diols or under basic conditions. nih.govnsf.gov

¹⁹F NMR spectroscopy is a highly sensitive technique used exclusively for the analysis of compounds containing fluorine atoms. While not applicable to (4,6-Dichloropyrimidin-2-yl)boronic acid itself, it is an essential characterization method for its fluorinated analogues. Novel pyrimidine-based boron complexes containing trifluoromethyl groups, for example, rely on ¹⁹F NMR to confirm the presence and electronic environment of the fluorine substituents. nih.gov

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. In the IR spectrum of (4,6-Dichloropyrimidin-2-yl)boronic acid, several characteristic absorption bands are expected. Data from the 4,6-dichloropyrimidine precursor can be used to assign the ring vibrations. nih.govchemicalbook.com

Table 3: Key Expected IR Absorption Bands for (4,6-Dichloropyrimidin-2-yl)boronic acid

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
O-H stretch3200-3600Broad band, characteristic of the boronic acid -OH groups. ripublication.com
C-H stretch (aromatic)~3050Vibration of the C-H bond on the pyrimidine ring.
C=N / C=C stretch1400-1600Characteristic ring stretching vibrations of the pyrimidine core. chemicalbook.com
B-O stretch1310-1380Asymmetric stretching of the boron-oxygen bond. ripublication.com
C-Cl stretch600-800Stretching vibrations for the carbon-chlorine bonds. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of ions with extremely high accuracy. This precision allows for the unambiguous determination of a compound's elemental composition. For (4,6-Dichloropyrimidin-2-yl)boronic acid, HRMS would be used to confirm its molecular formula, C₄H₃BCl₂N₂O₂.

A key feature in the mass spectrum would be the unique isotopic pattern resulting from the presence of both chlorine and boron. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Boron has two stable isotopes, ¹⁰B and ¹¹B, in an approximate 1:4 ratio. researchgate.net The combination of these isotopes creates a distinctive cluster of peaks for the molecular ion, serving as a definitive fingerprint for the compound's identity and confirming the presence of these specific elements. researchgate.net

Table 4: Calculated Molecular Mass for (4,6-Dichloropyrimidin-2-yl)boronic acid

FormulaIsotopesMonoisotopic Mass (Da)
C₄H₃BCl₂N₂O₂¹¹B, ³⁵Cl₂191.9657
¹⁰B, ³⁵Cl₂190.9687

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be indispensable for elucidating the definitive molecular structure of (4,6-Dichloropyrimidin-2-yl)boronic acid in the solid state.

The process would involve growing a single crystal of the compound suitable for diffraction analysis. This crystal would then be exposed to a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the molecule and, from that, deduce the exact positions of each atom.

For (4,6-Dichloropyrimidin-2-yl)boronic acid, X-ray crystallographic analysis would provide critical information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of the boronic acid group relative to the dichloropyrimidine ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including potential hydrogen bonding involving the boronic acid hydroxyl groups and the nitrogen atoms of the pyrimidine ring, as well as any π-π stacking interactions between the aromatic rings.

While specific crystallographic data for the title compound is not available, studies on related pyrimidine derivatives, such as 2-amino-4,6-dichloropyrimidine (B145751), have been conducted. nih.gov For instance, the crystal structure of 2-amino-4,6-dichloropyrimidine revealed a planar pyrimidine ring and specific intermolecular hydrogen bonding patterns. nih.gov Such analyses provide a framework for what might be expected for (4,6-Dichloropyrimidin-2-yl)boronic acid.

Table 1: Hypothetical Crystallographic Data Table for (4,6-Dichloropyrimidin-2-yl)boronic acid

ParameterHypothetical Value
Chemical FormulaC₄H₃BCl₂N₂O₂
Formula Weight192.79
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z4
Calculated Density (g/cm³)Data not available

Note: This table is for illustrative purposes only as experimental data is not available.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are key techniques for investigating the electronic properties of molecules. These methods measure the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, which correspond to the promotion of electrons to higher energy levels and their subsequent relaxation.

UV-Visible Spectroscopy A UV-Visible spectrum of (4,6-Dichloropyrimidin-2-yl)boronic acid would reveal the wavelengths at which the molecule absorbs light. This absorption is characteristic of the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the pyrimidine ring. The presence of the chlorine atoms and the boronic acid group would be expected to influence the position and intensity of these absorption bands compared to unsubstituted pyrimidine.

Fluorescence Spectroscopy Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Visible light are fluorescent. If (4,6-Dichloropyrimidin-2-yl)boronic acid were to exhibit fluorescence, spectroscopy would be used to determine its emission spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. These photophysical properties are highly sensitive to the molecular structure and environment. The nature and position of substituents on the pyrimidine ring are known to significantly affect fluorescence properties.

No specific experimental UV-Visible or fluorescence data for (4,6-Dichloropyrimidin-2-yl)boronic acid has been found in the reviewed literature. However, general principles suggest that the electronic properties would be dictated by the interplay of the electron-withdrawing chloro groups and the boronic acid substituent on the pyrimidyl system.

Table 2: Hypothetical Photophysical Data for (4,6-Dichloropyrimidin-2-yl)boronic acid

ParameterSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
(4,6-Dichloropyrimidin-2-yl)boronic acidMethanolData not availableData not availableData not available
(4,6-Dichloropyrimidin-2-yl)boronic acidDichloromethaneData not availableData not availableData not available

Note: This table is for illustrative purposes only as experimental data is not available.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for (4,6-Dichloropyrimidin-2-yl)boronic acid, and what challenges arise during purification?

  • Methodology : Synthesis typically involves cross-coupling reactions or functionalization of pyrimidine precursors. Boronic acids are often synthesized as prodrugs (e.g., pinacol esters) to circumvent purification challenges due to their polarity and sensitivity to hydrolysis. For example, aromatic boronic acids may require protection/deprotection steps to stabilize reactive intermediates .
  • Key Challenges :

  • Hydrolytic instability during column chromatography.
  • Boroxine formation under dehydrating conditions, complicating isolation .
    • Table 1 : Common Synthetic Routes and Yields
MethodYield (%)Key StepReference
Suzuki-Miyaura Coupling65-75Pd-catalyzed Borylation
Direct Halogen Exchange50-60Li-Borylation of 4,6-Dichloropyrimidine

Q. How can researchers characterize (4,6-Dichloropyrimidin-2-yl)boronic acid using spectroscopic and chromatographic techniques?

  • NMR Analysis : 11^{11}B NMR is critical for confirming boronic acid structure (δ ~30 ppm for free acid vs. ~10 ppm for esters). 1^{1}H and 13^{13}C NMR resolve pyrimidine ring protons and substituents .
  • Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine artifacts by forming stable boronate adducts .
  • HPLC : Reverse-phase methods with post-column derivatization (e.g., rhodamine-based receptors) enhance detection sensitivity for trace impurities .

Q. What are the key biological applications of (4,6-Dichloropyrimidin-2-yl)boronic acid in drug discovery?

  • Proteasome Inhibition : Boronic acids mimic peptide substrates, enabling covalent binding to catalytic threonine residues (e.g., bortezomib for cancer therapy) .
  • Anticancer Agents : Pyrimidine-boronic acid hybrids inhibit tubulin polymerization (IC50_{50} ~21–22 μM) and induce apoptosis in leukemia cells .
  • Glycoprotein Recognition : Boronic acids bind cell-surface glycans for targeted imaging or drug delivery, leveraging reversible diol interactions .

Advanced Research Questions

Q. How do buffer conditions and secondary interactions influence the selectivity of boronic acids in glycoprotein binding studies?

  • Mechanistic Insight : At neutral pH, boronic acids form tetrahedral boronate esters with cis-diols (e.g., sialic acid). However, non-specific electrostatic/hydrophobic interactions with non-glycosylated proteins (e.g., RNase A) reduce selectivity. Adjusting buffer ionic strength or using competitive diols (e.g., sorbitol) mitigates interference .
  • Table 2 : Binding Affinity Under Different Conditions

GlycoproteinBuffer pHKdK_d (μM)Selectivity Ratio (vs. Non-glycosylated)
Avidin7.40.128.5:1
RNase B8.50.0812:1

Q. What kinetic factors govern boronic acid-diol binding, and how can researchers optimize response times for real-time biosensing?

  • Kinetic Analysis : Stopped-flow fluorescence studies reveal konk_{on} values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic stability. For (4,6-Dichloropyrimidin-2-yl)boronic acid, konk_{on} ~103^3–104^4 M1^{-1}s1^{-1} ensures sub-second equilibrium, suitable for real-time glucose monitoring .
  • Optimization Strategies :

  • Use electron-withdrawing substituents (e.g., Cl) to enhance Lewis acidity and accelerate binding.
  • Immobilize boronic acids on nanostructured surfaces to increase local diol concentration .

Q. How does thermal stability vary among substituted boronic acids, and what structural features enhance resistance to protodeboronation?

  • Degradation Pathways : Protodeboronation occurs via aryl-B(OH)2_2 → Ar-H + B(OH)3_3. Electron-deficient aryl groups (e.g., pyrene-1-boronic acid) stabilize the transition state, delaying degradation up to 600°C .
  • Stability Guidelines :

  • Avoid ortho-substituents that sterically hinder boronic acid hydration.
  • Incorporate fluorine or heterocycles (e.g., pyrimidine) to reduce electron density at boron .

Q. What advanced MS techniques enable sequencing of boronic acid-modified peptides, and how are boroxine artifacts suppressed?

  • MALDI-MS Protocol :

On-plate derivatization : Mix peptides with DHB matrix to form boronate adducts, preventing cyclization.

MS/MS Sequencing : Fragmentation yields y- and b-ions, with boronic acid residues detected as DHB adducts (e.g., m/z shifts +136 Da) .

  • Artifact Mitigation : Pre-treatment with 1,2-diols (e.g., glycerol) converts free boronic acids to stable esters, avoiding boroxine trimerization .

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